Substitution Pattern Divergence: 2,4- vs. 4,6-Disubstitution on the Pyrazolo[1,5-a]pyrazine Core
The Array BioPharma/Celgene patent family US 10,730,880 B2 explicitly claims 4,6-substituted pyrazolo[1,5-a]pyrazines as JAK kinase inhibitors, with exemplified compounds bearing substituents at positions 4 and 6 [1]. In contrast, the target compound bears substituents at positions 2 (4-butoxyphenyl) and 4 (4-chlorobenzylsulfanyl), leaving position 6 unsubstituted. This positional isomerism is likely to alter hinge-binding interactions with the kinase ATP pocket, as the pyrazine nitrogen at position 6 is a documented hydrogen bond acceptor in kinase inhibitor design.
| Evidence Dimension | Substitution pattern (positional isomerism) |
|---|---|
| Target Compound Data | 2,4-disubstituted (2: 4-butoxyphenyl; 4: 4-chlorobenzylsulfanyl; 6: unsubstituted) |
| Comparator Or Baseline | 4,6-disubstituted pyrazolo[1,5-a]pyrazine JAK inhibitors (e.g., US 10,730,880 B2 exemplified compounds) |
| Quantified Difference | Qualitative positional difference; no IC50 or binding data available for target compound |
| Conditions | Structural comparison based on patent claims and compound structure |
Why This Matters
Positional isomerism can cause complete loss of on-target activity; procurement of a 2,4-substituted compound cannot be substituted by a 4,6-substituted analog without target-specific validation.
- [1] Allen S, Boys ML, Chicarelli MJ, et al. 4,6-substituted-pyrazolo[1,5-a]pyrazines as Janus kinase inhibitors. US Patent 10,730,880 B2. Granted August 4, 2020. View Source
